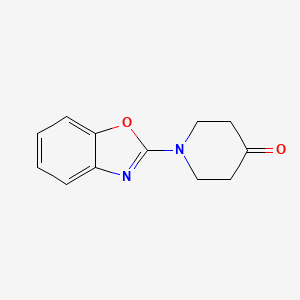

1-(1,3-Benzoxazol-2-yl)piperidin-4-one

Description

BenchChem offers high-quality 1-(1,3-Benzoxazol-2-yl)piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,3-Benzoxazol-2-yl)piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-benzoxazol-2-yl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-9-5-7-14(8-6-9)12-13-10-3-1-2-4-11(10)16-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLYGCSYYWXLCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649192 | |

| Record name | 1-(1,3-Benzoxazol-2-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035840-42-6 | |

| Record name | 1-(1,3-Benzoxazol-2-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable synthetic pathway for the preparation of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The proposed synthesis is a two-step process commencing from readily available starting materials. This document provides detailed experimental protocols, quantitative data for analogous reactions, and visualizations to facilitate a comprehensive understanding of the synthesis.

Proposed Synthetic Pathway

The synthesis of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one can be achieved through a two-step reaction sequence. The first step involves the synthesis of the key intermediate, 2-chlorobenzoxazole, from 2-mercaptobenzoxazole. The second step is a nucleophilic substitution reaction where 2-chlorobenzoxazole is coupled with piperidin-4-one to yield the final product.

2-Mercaptobenzoxazole + SOCl₂ --(DMF catalyst)--> 2-Chlorobenzoxazole

2-Chlorobenzoxazole + Piperidin-4-one --(K₂CO₃)--> 1-(1,3-Benzoxazol-2-yl)piperidin-4-one

Caption: Experimental workflow for the synthesis of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one.

Concluding Remarks

This technical guide provides a well-founded and detailed pathway for the synthesis of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one. The procedures are based on established and reliable chemical transformations. The provided quantitative data for analogous reactions offers a reasonable expectation for the yield of the target compound. Researchers and scientists in the field of drug development can utilize this guide as a foundational resource for the preparation and further investigation of this and related compounds. It is recommended that all experimental work be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

An In-depth Technical Guide to 1-(1,3-Benzoxazol-2-yl)piperidin-4-one

Disclaimer: Direct experimental data for 1-(1,3-Benzoxazol-2-yl)piperidin-4-one is limited in publicly available scientific literature. This guide has been compiled by leveraging data from structurally related compounds and established principles of organic chemistry to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

1-(1,3-Benzoxazol-2-yl)piperidin-4-one is a heterocyclic compound that incorporates two key pharmacophores: the benzoxazole ring and the piperidin-4-one moiety. The benzoxazole scaffold is present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Similarly, the piperidin-4-one core is a versatile intermediate in the synthesis of various pharmaceuticals, with derivatives exhibiting activities such as anticancer, anti-HIV, and CNS-modulating effects.[5][6][7] The combination of these two moieties in a single molecule suggests that 1-(1,3-Benzoxazol-2-yl)piperidin-4-one could be a promising candidate for further investigation in drug discovery and materials science.

This technical guide provides a detailed overview of the predicted chemical properties, a proposed synthetic route, and the potential biological significance of this compound, based on the analysis of analogous structures.

Chemical and Physical Properties

The chemical and physical properties of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one have been calculated or inferred based on its constituent functional groups and data from similar compounds.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₂ | Calculated |

| Molecular Weight | 216.24 g/mol | Calculated[8] |

| Appearance | Predicted to be a solid at room temperature. | Inferred |

| Melting Point | Not available. Expected to be in the range of similar N-aryl piperidinones. | Inferred |

| Boiling Point | Not available. | Inferred |

| Solubility | Predicted to be soluble in organic solvents like ethanol, methanol, and DMSO; likely insoluble in water.[9] | Inferred |

| CAS Number | Not assigned. | - |

Synthesis and Reactivity

A plausible and efficient method for the synthesis of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one is the nucleophilic aromatic substitution of 2-chlorobenzoxazole with piperidin-4-one.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one.

Experimental Protocol (Proposed)

-

Reaction Setup: To a solution of piperidin-4-one (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq).

-

Addition of 2-Chlorobenzoxazole: Add a solution of 2-chlorobenzoxazole (1.0 eq) in the same solvent dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 1-(1,3-Benzoxazol-2-yl)piperidin-4-one.

Reactivity

The reactivity of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one is dictated by its functional groups:

-

Piperidin-4-one moiety: The ketone at the 4-position is susceptible to nucleophilic attack and can undergo reactions such as reduction to the corresponding alcohol, reductive amination, and Wittig olefination.[10] The piperidine nitrogen is a tertiary amine.

-

Benzoxazole Ring: The benzoxazole ring is generally stable but can undergo electrophilic substitution on the benzene ring. The 2-position, being attached to the piperidine nitrogen, influences the electron density of the heterocyclic system.

Spectral Characterization (Predicted)

The structure of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one can be confirmed using various spectroscopic techniques. The following are the predicted spectral data:

| Technique | Predicted Data |

| ¹H NMR | - Aromatic protons of the benzoxazole ring (4H, multiplet) in the range of δ 7.0-7.8 ppm. - Protons on the piperidine ring adjacent to the nitrogen (4H, multiplet). - Protons on the piperidine ring adjacent to the carbonyl group (4H, multiplet). The exact chemical shifts would depend on the conformational dynamics of the piperidine ring. |

| ¹³C NMR | - Carbonyl carbon of the piperidin-4-one at δ > 200 ppm. - Carbons of the benzoxazole ring in the aromatic region (δ 110-160 ppm). - Carbons of the piperidine ring in the aliphatic region. |

| IR (Infrared) Spectroscopy | - A strong absorption band for the C=O stretching of the ketone around 1715-1730 cm⁻¹. - C-N stretching vibrations. - Aromatic C-H and C=C stretching bands from the benzoxazole ring. |

| Mass Spectrometry | - The molecular ion peak [M]⁺ at m/z 216. - Fragmentation patterns would likely involve cleavage of the piperidine ring and fragmentation of the benzoxazole moiety.[11][12] |

Potential Biological and Pharmacological Profile

While no specific biological activity has been reported for 1-(1,3-Benzoxazol-2-yl)piperidin-4-one, the well-documented pharmacological profiles of its constituent moieties and related compounds suggest several areas for potential investigation.

-

Antimicrobial and Antifungal Activity: Benzoxazole derivatives are known to exhibit a broad spectrum of antimicrobial and antifungal activities.[1][3][4] The title compound could be screened against various bacterial and fungal strains.

-

Anticancer Activity: Both benzoxazole and piperidin-4-one derivatives have been reported to possess anticancer properties.[1][7] This suggests that 1-(1,3-Benzoxazol-2-yl)piperidin-4-one could be a candidate for anticancer drug development.

-

Central Nervous System (CNS) Activity: Piperidine-based structures are common in drugs targeting the CNS.[13] Therefore, the title compound could be evaluated for its potential effects on neurological pathways.

-

Anti-inflammatory Activity: Certain benzoxazole derivatives have demonstrated anti-inflammatory effects.[4]

Conclusion

1-(1,3-Benzoxazol-2-yl)piperidin-4-one is a novel heterocyclic compound with a chemical structure that suggests a high potential for interesting chemical and biological properties. Although direct experimental data is currently lacking, this technical guide provides a solid foundation for future research by outlining its predicted properties, a feasible synthetic route, and a rationale for its potential pharmacological significance based on the extensive literature on related benzoxazole and piperidin-4-one derivatives. Further synthesis and biological evaluation of this compound are warranted to explore its full potential in medicinal chemistry and materials science.

References

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Piperidin-4-one: the potential pharmacophore. | Semantic Scholar [semanticscholar.org]

- 6. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (3S)-1H,2H,3H,4H,9H-pyrido(3,4-b)indole-3-carboxylic acid | C12H12N2O2 | CID 449440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. grokipedia.com [grokipedia.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemrevlett.com [chemrevlett.com]

Spectroscopic and Structural Analysis of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one: A Technical Guide

Introduction: This technical guide provides a detailed overview of the expected spectroscopic characteristics of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the absence of comprehensive, publicly available experimental data for this specific molecule, this document presents predicted spectroscopic data based on the analysis of its chemical structure and comparison with closely related analogues. It also includes generalized experimental protocols for acquiring such data and a workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The structure of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one combines a benzoxazole moiety with a piperidin-4-one ring. This unique combination of functional groups gives rise to a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoxazole ring and the aliphatic protons of the piperidin-4-one ring. The aromatic protons would likely appear as a complex multiplet in the range of δ 7.0-7.8 ppm. The piperidine protons adjacent to the nitrogen and the carbonyl group would be deshielded, with the protons alpha to the nitrogen appearing around δ 3.8-4.2 ppm and those alpha to the carbonyl at approximately δ 2.5-2.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the piperidine ring. The carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 205-210 ppm. The carbon of the benzoxazole ring attached to the nitrogen and oxygen (C2) would be highly deshielded, appearing around δ 160-165 ppm. Aromatic carbons will resonate in the typical region of δ 110-150 ppm, while the aliphatic carbons of the piperidine ring will be found between δ 40-60 ppm.

Table 1: Predicted NMR Spectroscopic Data for 1-(1,3-Benzoxazol-2-yl)piperidin-4-one

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 7.0 - 7.8 (m, 4H) | Ar-H (Benzoxazole) | 205 - 210 | C=O |

| 3.8 - 4.2 (t, 4H) | -N-(CH₂)₂- | 160 - 165 | N-C-O (Benzoxazole C2) |

| 2.5 - 2.9 (t, 4H) | -CO-(CH₂)₂- | 140 - 150 | Ar-C (Quaternary) |

| 110 - 130 | Ar-C (CH) | ||

| 40 - 60 | Aliphatic C |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band for the ketone carbonyl (C=O) stretching vibration, which is expected to appear in the region of 1710-1730 cm⁻¹. The C=N stretching of the benzoxazole ring should be observable around 1630-1650 cm⁻¹. Aromatic C-H stretching vibrations will be present above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹. The C-O-C stretching of the benzoxazole ether linkage will likely produce a signal in the 1200-1250 cm⁻¹ region.

Table 2: Predicted IR Spectroscopic Data for 1-(1,3-Benzoxazol-2-yl)piperidin-4-one

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2950 - 2850 | Aliphatic C-H Stretch | Medium |

| 1730 - 1710 | C=O Stretch (Ketone) | Strong |

| 1650 - 1630 | C=N Stretch (Benzoxazole) | Medium |

| 1600, 1480 | Aromatic C=C Stretch | Medium-Weak |

| 1250 - 1200 | C-O-C Stretch (Aryl Ether) | Strong |

Mass Spectrometry (MS)

In a mass spectrum obtained by a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺. The exact mass of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one (C₁₂H₁₂N₂O₂) is 216.090 g/mol , so the [M+H]⁺ ion would be expected at an m/z of approximately 217.098. Fragmentation patterns would likely involve the cleavage of the piperidin-4-one ring and the benzoxazole moiety.

Table 3: Predicted Mass Spectrometry Data for 1-(1,3-Benzoxazol-2-yl)piperidin-4-one

| m/z | Assignment |

| ~217.098 | [M+H]⁺ |

| Fragments | Cleavage of piperidinone and benzoxazole rings |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like 1-(1,3-Benzoxazol-2-yl)piperidin-4-one.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 64 scans are usually sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 220-240 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Bruker Alpha.

-

Sample Preparation:

-

Solid (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Solid (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) should be recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Waters LCT Premier or a Thermo Scientific Q Exactive.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid or acetic acid may be added to promote protonation for positive ion mode.

-

Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500). High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition from the accurate mass measurement.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Technical Guide: 1-(1,3-Benzoxazol-2-yl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1,3-Benzoxazol-2-yl)piperidin-4-one is a heterocyclic compound that incorporates two key pharmacophores: the benzoxazole ring system and a piperidin-4-one moiety. Benzoxazole derivatives are recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] The piperidin-4-one scaffold is a common structural motif in medicinal chemistry, valued for its synthetic versatility and presence in numerous biologically active molecules.[7] The combination of these two fragments in 1-(1,3-Benzoxazol-2-yl)piperidin-4-one suggests potential for novel pharmacological applications.

Physicochemical Properties (Predicted)

While experimental data is unavailable, the physicochemical properties of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one can be predicted using computational models. These predictions are useful for initial assessment in drug discovery programs.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| XLogP3 | 1.5 - 2.5 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 1 |

Note: These values are estimations and should be confirmed through empirical measurement.

Proposed Synthesis

A plausible and efficient synthetic route to 1-(1,3-Benzoxazol-2-yl)piperidin-4-one involves the nucleophilic substitution of a leaving group at the 2-position of the benzoxazole ring with the secondary amine of piperidin-4-one. A common and effective precursor for this reaction is 2-chlorobenzoxazole.

Caption: Proposed synthesis of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one.

This protocol is a general guideline based on standard procedures for similar nucleophilic aromatic substitution reactions.

-

Preparation of Reactants: To a solution of piperidin-4-one (1.0 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add a base (2.0-3.0 equivalents), for instance, potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).

-

Reaction Initiation: To the stirred suspension, add 2-chlorobenzoxazole (1.0-1.2 equivalents)[8][9][10] either neat or dissolved in a small amount of the reaction solvent.

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80°C to 120°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-(1,3-Benzoxazol-2-yl)piperidin-4-one.

Potential Biological Activities and Signaling Pathways

While the specific biological activity of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one has not been reported, the activities of related benzoxazole-piperidine derivatives provide insights into its potential therapeutic applications.

Several studies have highlighted the potential of benzoxazole-piperidine scaffolds as anticancer agents. For instance, novel piperidinyl-based benzoxazole derivatives have been synthesized and identified as potent dual inhibitors of VEGFR-2 and c-Met kinases.[2] These kinases are crucial components of signaling pathways that regulate cell proliferation, angiogenesis, and metastasis in various cancers. Inhibition of these pathways can lead to apoptosis and a reduction in tumor growth.

Caption: Hypothesized inhibition of RTK signaling by the title compound.

Benzoxazole derivatives have also been investigated for their anti-inflammatory and antimicrobial properties. Some compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug discovery.[4] Furthermore, various benzoxazole-containing molecules have demonstrated activity against a range of bacterial and fungal strains.[1][5]

Biological Data of Related Compounds

The following table summarizes the in vitro activity of some closely related piperidinyl-based benzoxazole derivatives against cancer-related kinases and cell lines.[2]

| Compound ID | Target Kinase | IC₅₀ (µM) | Cancer Cell Line | IC₅₀ (µM) |

| 11a | VEGFR-2 | 0.082 | MCF-7 | 6.25 |

| c-Met | 0.280 | A549 | 8.33 | |

| PC-3 | 15.95 | |||

| 11b | VEGFR-2 | 0.057 | MCF-7 | 4.30 |

| c-Met | 0.181 | A549 | 6.68 | |

| PC-3 | 7.06 | |||

| 5a | VEGFR-2 | 0.145 | - | - |

| c-Met | 0.985 | - | - | |

| 5g | VEGFR-2 | 0.970 | - | - |

| c-Met | 1.885 | - | - | |

| 5h | VEGFR-2 | 0.340 | - | - |

| c-Met | 0.450 | - | - | |

| Reference: Data extracted from a study on piperidinyl-based benzoxazole derivatives as anticancer agents.[2] |

Conclusion

1-(1,3-Benzoxazol-2-yl)piperidin-4-one represents a novel chemical entity with significant potential for drug discovery, particularly in the areas of oncology, inflammation, and infectious diseases. While direct experimental data for this compound is currently lacking, the established biological profiles of its constituent scaffolds and related analogues provide a strong rationale for its synthesis and pharmacological evaluation. The proposed synthetic route offers a straightforward approach to accessing this molecule for further investigation. Future research should focus on its synthesis, characterization, and screening against a variety of biological targets to fully elucidate its therapeutic potential.

References

- 1. connectjournals.com [connectjournals.com]

- 2. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SYNTHESIS OF SOME BENZOXAZOLYLETHOXYPIPERIDONES | Semantic Scholar [semanticscholar.org]

- 4. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemrevlett.com [chemrevlett.com]

- 8. 2-Chlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]

- 9. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]

- 10. US4517370A - Process for preparing 2-chlorobenzoxazoles - Google Patents [patents.google.com]

The Expanding Therapeutic Landscape of Benzoxazole-Piperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The fusion of the benzoxazole and piperidine scaffolds has given rise to a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanisms of action of benzoxazole-piperidine derivatives, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development in this promising area of medicinal chemistry.

Synthesis of Benzoxazole-Piperidine Derivatives

The synthesis of benzoxazole-piperidine derivatives typically involves a multi-step process. A general approach includes the synthesis of the 2-substituted benzoxazole core, followed by the preparation of the N-aryl piperidine moiety, and finally, the coupling of these two key intermediates.

One common method for the synthesis of the 2-substituted benzoxazole core involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative, often promoted by a dehydrating agent or catalyst.[1][2] Another approach utilizes the reaction of 2-aminophenols with tertiary amides in the presence of triflic anhydride.[1][3]

The N-aryl piperidine fragment can be synthesized through various methods, including the Zincke reaction, which involves the ring-opening of a pyridine ring with an aniline derivative followed by ring-closure to form an N-arylpyridinium salt, which is subsequently reduced to the corresponding piperidine.[4][5][6]

Anticancer Activity

Benzoxazole-piperidine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines and targeting key signaling pathways involved in tumor growth and proliferation.

In Vitro Cytotoxicity

Numerous studies have reported the potent cytotoxic effects of benzoxazole-piperidine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several promising compounds are summarized in the table below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Series 1 | MCF-7 (Breast) | 7.31 ± 0.43 to 33.32 ± 0.2 | Doxorubicin | 8.20 ± 0.39 |

| MDA-MB-231 (Breast) | 1.66 ± 0.08 to 12.10 ± 0.57 | Doxorubicin | 13.34 ± 0.63 | |

| 11b | MCF-7 (Breast) | 4.30 | Sorafenib | 4.95 |

| A549 (Lung) | 6.68 | Sorafenib | 6.32 | |

| PC-3 (Prostate) | 7.06 | Sorafenib | 6.57 | |

| 4g | MCF-7 (Breast) | 19.89 ± 1.04 | Doxorubicin | - |

| HeLa (Cervical) | 22.71 ± 1.06 | Doxorubicin | - | |

| 4f | MCF-7 (Breast) | 20.18 ± 0.77 | Doxorubicin | - |

| HeLa (Cervical) | 26.86 ± 0.88 | Doxorubicin | - | |

| 4d | MCF-7 (Breast) | 23.12 ± 0.85 | Doxorubicin | - |

Data compiled from multiple sources.[1][4][6][7]

Mechanism of Action: Enzyme Inhibition and Apoptosis Induction

The anticancer activity of these derivatives is often attributed to their ability to inhibit key enzymes in signaling pathways crucial for cancer cell survival and to induce programmed cell death (apoptosis).

Enzyme Inhibition:

Several benzoxazole-piperidine derivatives have been identified as potent inhibitors of receptor tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met, which are often overexpressed or dysregulated in various cancers.[1][4]

| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |

| 4d | EGFR | 0.08 ± 0.002 | Erlotinib | 0.11 ± 0.003 |

| 7h | EGFR | 0.09 ± 0.002 | Erlotinib | 0.11 ± 0.003 |

| 11b | VEGFR-2 | 0.057 | Sorafenib | 0.058 |

| c-Met | 0.181 | Staurosporine | 0.237 | |

| 11a | VEGFR-2 | 0.082 | Sorafenib | 0.058 |

| c-Met | 0.280 | Staurosporine | 0.237 |

Data compiled from multiple sources.[1][4]

Signaling Pathways:

The inhibition of EGFR, VEGFR-2, and c-Met by benzoxazole-piperidine derivatives disrupts downstream signaling cascades that promote cell proliferation, angiogenesis, and metastasis.

Apoptosis Induction:

These compounds have been shown to induce apoptosis, as evidenced by increased levels of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[1][8] This leads to cell cycle arrest and ultimately, programmed cell death.

Antimicrobial Activity

Certain benzoxazole-piperidine derivatives have exhibited promising activity against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy.

| Compound ID | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

| 4g | B. subtilis | Positive | 3.12 ± 0.25 | - | - |

| S. aureus | Positive | 12.5 ± 0.18 | - | - | |

| E. coli | Negative | 3.12 ± 0.54 | - | - | |

| 4d | S. aureus | Positive | 6.25 ± 0.32 | - | - |

| E. coli | Negative | 12.5 ± 0.39 | - | - | |

| B7 | P. aeruginosa | Negative | 16 | - | - |

| B11 | P. aeruginosa | Negative | 16 | - | - |

Data compiled from multiple sources.[6][9]

Other Biological Activities

Beyond their anticancer and antimicrobial properties, benzoxazole-piperidine derivatives have been investigated for other therapeutic applications, including:

-

Anticonvulsant Activity: Some derivatives have shown potential in animal models of epilepsy.[10][11][12][13][14]

-

Anti-inflammatory Activity: Certain compounds have demonstrated anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.[15][16]

-

Antiviral Activity: Preliminary studies suggest that some benzoxazole derivatives may possess antiviral properties.[17][18][19]

Experimental Protocols

To ensure the reproducibility and standardization of research in this field, detailed experimental protocols for key biological assays are provided below.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[20]

-

Treat the cells with various concentrations of the benzoxazole-piperidine derivatives and incubate for an additional 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

-

Seed cells and treat with the test compounds as described for the MTT assay.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[21]

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

-

Prepare a serial two-fold dilution of the benzoxazole-piperidine derivatives in a 96-well microtiter plate containing broth medium.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

Benzoxazole-piperidine derivatives represent a highly promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their potential in treating other conditions, warrants further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of these versatile molecules into novel therapeutics. The continued exploration of structure-activity relationships and mechanisms of action will be crucial in optimizing the potency and selectivity of this important chemical scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. General Path to N-Arylpiperidines - ChemistryViews [chemistryviews.org]

- 6. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. connectjournals.com [connectjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 10. Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and evaluation of anticonvulsant activities of benzoxazole derivatives containing the 1,2,4-triazolone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel flavonol derivatives containing benzoxazole as potential antiviral agents: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. atcc.org [atcc.org]

- 21. static.igem.org [static.igem.org]

A Technical Guide to the Novel Synthesis of 2-Substituted Benzoxazoles

For Researchers, Scientists, and Drug Development Professionals

The 2-substituted benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and natural products.[1][2][3][4][5] Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[6][7][8] This has spurred the development of diverse and efficient synthetic methodologies. This technical guide provides an in-depth overview of recent, novel strategies for the synthesis of 2-substituted benzoxazoles, with a focus on one-pot procedures, green chemistry approaches, and innovative catalytic systems. Detailed experimental protocols for key reactions are provided, and quantitative data are summarized for comparative analysis.

I. One-Pot Synthetic Strategies

One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste, and improved time and resource efficiency by combining multiple reaction steps into a single procedural sequence.[9] Several innovative one-pot methods for the synthesis of 2-substituted benzoxazoles have recently been reported.

A prominent one-pot approach involves the reaction of 2-aminophenols with carboxylic acids or their derivatives.[6][10] Methanesulfonic acid has been identified as a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and in situ generated acid chlorides from carboxylic acids.[6][10] This method demonstrates broad substrate scope, tolerating various functional groups such as chloro, bromo, nitro, and methoxy groups, and provides excellent yields.[6][10]

Another notable one-pot method is the copper-catalyzed domino acylation-annulation reaction of 2-bromoanilines with acyl chlorides. This microwave-assisted approach, utilizing a CuI/1,10-phenanthroline catalytic system, provides a rapid and efficient route to 2-substituted benzoxazoles.[11]

Experimental Protocol: Methanesulfonic Acid-Catalyzed One-Pot Synthesis from Carboxylic Acids

-

Reactants: To a solution of the carboxylic acid (1 mmol) in an appropriate solvent, a dehydrating agent (e.g., thionyl chloride, 1.2 mmol) is added, and the mixture is stirred to generate the acid chloride in situ.

-

Reaction: 2-Aminophenol (1 mmol) and methanesulfonic acid (catalytic amount) are then added to the reaction mixture.

-

Conditions: The reaction is typically heated under reflux for a specified period, with progress monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, quenched with a suitable aqueous base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent. The organic layer is then dried and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography or recrystallization to afford the desired 2-substituted benzoxazole.

II. Green Synthesis Approaches

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of benzoxazoles.[12][13][14] These methods often employ environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

Key green strategies for benzoxazole synthesis include:

-

Use of Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or glycerol.[12]

-

Heterogeneous Catalysis: Employing solid-supported catalysts, such as ionic liquids immobilized on magnetic nanoparticles (LAIL@MNP) or silica-supported ferric chloride, facilitates easy catalyst recovery and reuse.[12][15]

-

Energy-Efficient Methods: Utilizing microwave irradiation or ultrasound assistance can significantly reduce reaction times and energy consumption.[12][13][14]

-

Solvent-Free Conditions: Performing reactions by grinding or under neat conditions minimizes solvent waste and simplifies product work-up.[12]

Experimental Protocol: Ultrasound-Assisted Green Synthesis

-

Reactants: In a suitable vessel, 2-aminophenol (1 mmol), an aromatic aldehyde (1 mmol), and a catalytic amount of a reusable catalyst (e.g., LAIL@MNP) are combined.[15]

-

Reaction: The reaction vessel is placed in an ultrasonic bath and sonicated at a specific frequency and temperature for a short duration (e.g., 30 minutes at 70°C).[12]

-

Monitoring: Reaction completion can be monitored by TLC or GC-MS.[12]

-

Work-up and Catalyst Recovery: The product is dissolved in a suitable organic solvent (e.g., ethyl acetate), and the catalyst is separated using an external magnet.[12] The organic solution is then dried and the solvent evaporated.

-

Purification: The crude product can be purified by recrystallization.[12]

III. Novel Catalytic Systems

The development of novel catalytic systems has been a major focus in advancing the synthesis of 2-substituted benzoxazoles. These catalysts can be broadly categorized into metal-based and non-metal-based systems.[1]

A. Metal-Catalyzed Syntheses

Various transition metals, including copper, palladium, iron, and ruthenium, have been successfully employed in the synthesis of benzoxazoles.[1] Copper-based catalysts are particularly prevalent due to their low cost and high efficiency. For instance, copper(II) acetate monohydrate can effectively catalyze the oxidative cyclization of o-aminophenols with aldehydes.[9] Copper ferrite nanoparticles have also been used as a recyclable catalyst for the synthesis of benzoxazoles from N-(2-halophenyl)benzamides.[11]

B. Non-Metal-Catalyzed and Metal-Free Syntheses

In an effort to avoid potential metal contamination in the final products, non-metal-catalyzed and metal-free synthetic routes have been explored.[6] Brønsted acids, such as methanesulfonic acid, have proven to be effective catalysts.[6][10] Additionally, methods utilizing reagents like Lawesson's reagent under microwave irradiation for the reaction of carboxylic acids with 2-aminophenol have been developed.[11] A recent metal-free approach utilizes imidazolium chloride to promote the synthesis of 2-substituted benzoxazoles from 2-aminophenols and DMF derivatives.[3][16]

IV. Data Presentation

The following tables summarize quantitative data for selected novel synthetic methods for 2-substituted benzoxazoles, allowing for easy comparison of their efficiencies.

Table 1: Comparison of One-Pot Synthetic Methods

| Catalyst/Reagent | Starting Materials | Conditions | Yield (%) | Reference |

| Methanesulfonic acid | 2-Aminophenol, Carboxylic Acids | Reflux | Excellent | [6][10] |

| CuI/1,10-phenanthroline | 2-Bromoanilines, Acyl Chlorides | Microwave | High | [11] |

| PS-PPh3 resin | 2-Aminophenol, Carboxylic Acids | Microwave | High | [10] |

Table 2: Comparison of Green Synthetic Methods

| Method | Catalyst | Solvent | Conditions | Time | Yield (%) | Reference |

| Ultrasound | LAIL@MNP | Solvent-free | 70°C | 30 min | up to 90 | [15] |

| Microwave | SBA-15 | Solvent-free | - | - | High | [13] |

| Grinding | - | Solvent-free | Room Temp | - | High | [12] |

| Aqueous Medium | Samarium triflate | Water | Mild | - | High | [11] |

V. Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and reaction mechanisms.

Caption: Workflow for the green synthesis of 2-substituted benzoxazoles via ultrasonication.

Caption: General mechanism for the one-pot synthesis from 2-aminophenol and a carboxylic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides | MDPI [mdpi.com]

- 3. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. connectsci.au [connectsci.au]

- 7. ijpbs.com [ijpbs.com]

- 8. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Benzoxazole synthesis [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. ijpsonline.com [ijpsonline.com]

- 14. benchchem.com [benchchem.com]

- 15. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Screening of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(1,3-benzoxazol-2-yl)piperidin-4-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. Benzoxazole derivatives are known to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The incorporation of a piperidin-4-one moiety provides a flexible yet constrained framework, allowing for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the preliminary screening of 1-(1,3-benzoxazol-2-yl)piperidin-4-one analogs, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and workflows.

Data Presentation: Summary of Biological Activities

The following tables summarize the quantitative data from preliminary screenings of various 1-(1,3-benzoxazol-2-yl)piperidin-4-one analogs and related structures across different therapeutic areas.

Table 1: Anticancer Activity of Piperidinyl-Based Benzoxazole Derivatives

| Compound | Target Kinase | IC50 (µM) | Cytotoxicity (MCF-7) IC50 (µM) | Cytotoxicity (A549) IC50 (µM) | Cytotoxicity (PC-3) IC50 (µM) | Reference |

| 5a | VEGFR-2 | 0.145 | - | - | - | [4] |

| c-Met | 1.382 | - | - | - | [4] | |

| 11a | VEGFR-2 | 0.082 | 6.25 | 8.33 | 15.95 | [4][5] |

| c-Met | 0.280 | 6.25 | 8.33 | 15.95 | [4][5] | |

| 11b | VEGFR-2 | 0.057 | 4.30 | 6.68 | 7.06 | [5] |

| c-Met | 0.181 | 4.30 | 6.68 | 7.06 | [5] | |

| Sorafenib | VEGFR-2 | 0.058 | 4.95 | 6.32 | 6.57 | [5] |

| Staurosporine | c-Met | 0.237 | - | - | - | [5] |

Table 2: Anti-inflammatory Activity of Benzoxazole and Benzimidazole Analogs

| Compound | Assay | Inhibition (%) | Ulcerogenic Activity | Reference |

| 3a | Carrageenan-induced paw edema | 81.7% | Less than ibuprofen | [6] |

| 3l | Carrageenan-induced paw edema | - | Less than ibuprofen | [6] |

| 3n | Carrageenan-induced paw edema | - | Less than ibuprofen | [6] |

| Diclofenac sodium | Carrageenan-induced paw edema | 69.5% | - | [6] |

| Ibuprofen | Carrageenan-induced paw edema | 64.7% | Standard | [6] |

Table 3: NLRP3 Inflammasome Inhibition by Benzimidazole-2-one Derivatives

| Compound | Pyroptosis Inhibition (%) at 10 µM | IL-1β Release Inhibition (%) at 10 µM | Cytotoxicity (TC50, µM) | Reference |

| 1 | 24.9 ± 6.3 | 19.4 ± 0.4 | 32.9 ± 19 | [7][8] |

| 9 | 39.2 ± 6.6 | 20.3 ± 1.3 | >100 | [7][8] |

| 13 | - | - | - | [7] |

| 18 | - | - | - | [7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one Analogs

A general synthetic route involves the reaction of 2-(piperidin-4-yl)benzo[d]oxazole with various electrophiles.[9]

General Procedure for N-Acetamide Derivatives (e.g., 5a-i):

-

To a solution of 2-(piperidin-4-yl)benzo[d]oxazole (1 mmol) in acetone (15 mL), add the appropriate 2-chloro-N-arylacetamide (1 mmol).

-

Add potassium carbonate (1.5 mmol) and a catalytic amount of potassium iodide.

-

Reflux the reaction mixture for 4 hours.

-

After completion, pour the mixture into crushed ice.

-

Filter the resulting precipitate, wash with water, and recrystallize from an appropriate solvent to yield the final product.[9]

General Procedure for N-Ethanone Derivatives (e.g., 11a-c):

-

Synthesize phenacyl bromides by reacting corresponding acetophenones with N-bromosuccinimide (NBS) in a mixture of chloroform and acetonitrile under reflux.[9]

-

To a solution of 2-(piperidin-4-yl)benzo[d]oxazole (1 mmol) in acetone, add the synthesized phenacyl bromide (1 mmol).

-

Add potassium carbonate (1.5 mmol) and a catalytic amount of potassium iodide.

-

Stir the reaction mixture at room temperature.

-

Upon completion, pour the mixture into crushed ice to precipitate the product.

-

Filter, wash, and recrystallize to obtain the pure compound.[9]

In Vitro Kinase Inhibition Assay (VEGFR-2 and c-Met)

The inhibitory activity of the synthesized compounds against VEGFR-2 and c-Met kinases can be evaluated using a standard kinase assay.[5]

-

Prepare a reaction mixture containing the kinase, substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound at various concentrations in a suitable buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the mixture at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the amount of phosphorylated substrate, typically using an ELISA-based method with an anti-phosphotyrosine antibody.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.[4][5]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This model is used to assess the acute anti-inflammatory effects of the compounds.[6]

-

Use adult Wistar rats, fasted overnight with free access to water.

-

Administer the test compounds or reference drug (e.g., diclofenac sodium) orally at a specific dose (e.g., 20 mg/kg body weight).

-

After one hour, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculate the percentage of inhibition of edema for each group compared to the control group (vehicle-treated).[6]

NLRP3 Inflammasome Inhibition Assay

This assay assesses the ability of compounds to inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells.[7][10]

-

Culture THP-1 monocytes and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

-

Prime the differentiated cells with lipopolysaccharide (LPS) to upregulate pro-IL-1β and NLRP3 expression.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Induce NLRP3 inflammasome activation by adding ATP (5 mM) for 90 minutes.[10]

-

Collect the cell supernatants.

-

Measure pyroptosis by quantifying the release of lactate dehydrogenase (LDH) using a colorimetric assay.[10]

-

Measure IL-1β release using a standard ELISA kit.

-

Calculate the percentage of inhibition compared to vehicle-treated cells.[7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Dual inhibition of VEGFR-2 and c-Met pathways by benzoxazole analogs.

Caption: Inhibition of the NLRP3 inflammasome pathway by benzimidazole analogs.

Caption: General workflow for screening of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Elucidation of the Molecular Structure of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive elucidation of the molecular structure of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one, a heterocyclic compound of interest in medicinal chemistry. This document details the proposed synthesis, spectroscopic characterization, and potential biological significance of the molecule, with a focus on its relevance to cancer research through the inhibition of key signaling pathways.

Molecular Structure and Properties

1-(1,3-Benzoxazol-2-yl)piperidin-4-one possesses a fused bicyclic benzoxazole system linked to a piperidin-4-one moiety. The structural formula is C₁₂H₁₂N₂O₂ and the molecular weight is 216.24 g/mol . The core structure combines the pharmacologically significant benzoxazole and piperidone scaffolds.

Table 1: Physicochemical Properties of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| IUPAC Name | 1-(1,3-Benzoxazol-2-yl)piperidin-4-one |

| CAS Number | Not available |

| Predicted LogP | 1.8 |

| Predicted Solubility | Moderately soluble in organic solvents |

Synthesis and Characterization

Proposed Synthesis

The synthesis can be envisioned as a two-step process:

-

Synthesis of 2-(piperidin-4-yl)benzo[d]oxazole: This intermediate can be prepared by the cyclization of 2-aminophenol with piperidine-4-carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA).[1]

-

Oxidation of the piperidine ring: The secondary amine of the piperidine ring in the intermediate can be protected, followed by oxidation of the 4-position to a ketone, and subsequent deprotection to yield the final product. Standard oxidation procedures for piperidines can be employed.

Experimental Protocols

Protocol 1: Synthesis of 2-(piperidin-4-yl)benzo[d]oxazole [1]

-

Materials: 2-Aminophenol, piperidine-4-carboxylic acid, polyphosphoric acid (PPA).

-

Procedure:

-

A mixture of 2-aminophenol (1 equivalent) and piperidine-4-carboxylic acid (1 equivalent) is added to polyphosphoric acid (PPA).

-

The reaction mixture is heated to 180°C for 2 hours.

-

After cooling, the mixture is poured onto crushed ice and neutralized with a suitable base (e.g., sodium hydroxide solution).

-

The precipitated product is filtered, washed with water, and dried.

-

Purification is achieved by recrystallization or column chromatography.

-

Protocol 2: Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

-

Mass Spectrometry (MS):

-

Mass spectra are obtained using an electrospray ionization (ESI) source.

-

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

-

-

Infrared (IR) Spectroscopy:

-

IR spectra are recorded on an FTIR spectrometer.

-

The sample can be analyzed as a KBr pellet or as a thin film on a NaCl plate.

-

Predicted Spectroscopic Data

Based on the analysis of structurally related compounds, the following spectroscopic data are predicted for 1-(1,3-Benzoxazol-2-yl)piperidin-4-one.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.60 - 7.50 | m | 2H | Aromatic protons (Benzoxazole) |

| 7.30 - 7.20 | m | 2H | Aromatic protons (Benzoxazole) |

| 4.10 | t | 4H | -CH₂-N-CH₂- (Piperidinone) |

| 2.60 | t | 4H | -CH₂-C(O)-CH₂- (Piperidinone) |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 208.0 | C=O (Piperidinone) |

| 163.0 | N-C=N (Benzoxazole) |

| 150.0, 142.0 | Aromatic C-O, C-N (Benzoxazole) |

| 124.0, 123.0, 118.0, 110.0 | Aromatic CH (Benzoxazole) |

| 45.0 | -CH₂-N-CH₂- (Piperidinone) |

| 41.0 | -CH₂-C(O)-CH₂- (Piperidinone) |

Table 4: Predicted Mass Spectrometry and IR Data

| Technique | Predicted Value |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 217.09 |

| Infrared (IR) Spectroscopy (cm⁻¹) | ~1715 (C=O stretch), ~1620 (C=N stretch), ~1580, 1480 (C=C aromatic stretch) |

Potential Biological Activity and Signaling Pathways

Benzoxazole and piperidone derivatives are known to exhibit a wide range of biological activities. Recent studies have highlighted the potential of piperidinyl-based benzoxazole derivatives as anticancer agents, specifically as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met) kinases.[1]

VEGFR-2 and c-Met Signaling in Cancer

VEGFR-2 and c-Met are receptor tyrosine kinases that play crucial roles in tumor angiogenesis, proliferation, and metastasis. Their signaling pathways are often dysregulated in various cancers.

-

VEGFR-2 Signaling: Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.

-

c-Met Signaling: The binding of Hepatocyte Growth Factor (HGF) to c-Met triggers its dimerization and autophosphorylation, activating pathways such as RAS-MAPK and PI3K-Akt, which are involved in cell growth, motility, and invasion.

The dual inhibition of both VEGFR-2 and c-Met is a promising strategy in cancer therapy to overcome resistance to anti-angiogenic treatments.

Visualized Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the simplified signaling pathways of VEGFR-2 and c-Met.

Caption: Simplified VEGFR-2 Signaling Pathway.

Caption: Simplified c-Met Signaling Pathway.

Experimental Workflow for Biological Evaluation

The following workflow outlines the key experiments for evaluating the biological activity of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one as a potential anticancer agent.

Caption: Experimental Workflow for Biological Evaluation.

Conclusion

This technical guide provides a detailed overview of the molecular structure elucidation of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one. While direct experimental data for this specific compound is limited, a robust understanding of its synthesis, characterization, and potential biological activity can be inferred from closely related analogues. The presented information, including proposed experimental protocols, predicted spectroscopic data, and insights into its potential role as a dual VEGFR-2/c-Met inhibitor, serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. Further investigation is warranted to synthesize and definitively characterize this compound and to explore its therapeutic potential.

References

Physical and chemical characteristics of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological characteristics of the novel heterocyclic compound, 1-(1,3-Benzoxazol-2-yl)piperidin-4-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

1-(1,3-Benzoxazol-2-yl)piperidin-4-one is a unique molecule that incorporates two key pharmacophores: a benzoxazole ring and a piperidin-4-one moiety. The benzoxazole scaffold is a prominent feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities. Similarly, the piperidine ring is a fundamental structural component in a vast number of pharmaceuticals and natural products. The combination of these two moieties in 1-(1,3-Benzoxazol-2-yl)piperidin-4-one suggests its potential as a promising candidate for further investigation in drug discovery programs.

Physicochemical Characteristics

Table 1: Predicted Physicochemical Properties of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. |

| pKa | Not available |

| LogP | Not available |

Note: These values are estimations and require experimental verification.

Spectral Data

Detailed experimental spectral data for 1-(1,3-Benzoxazol-2-yl)piperidin-4-one is not currently published. However, the expected spectral characteristics can be inferred from the analysis of its constituent functional groups.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoxazole ring, as well as signals for the methylene protons of the piperidin-4-one ring.

-

¹³C NMR: The carbon NMR spectrum should display distinct peaks corresponding to the carbons of the benzoxazole system, the carbonyl carbon of the piperidin-4-one, and the aliphatic carbons of the piperidine ring.

-

IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for the C=O stretching of the ketone in the piperidin-4-one ring, C=N stretching of the benzoxazole ring, and C-O-C stretching of the oxazole moiety.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols

A plausible synthetic route for 1-(1,3-Benzoxazol-2-yl)piperidin-4-one can be designed based on established methods for the synthesis of similar benzoxazole and piperidin-4-one derivatives.

Proposed Synthesis of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one

A potential synthetic pathway involves the condensation of 2-aminophenol with a suitable piperidin-4-one precursor. A common method for the formation of the benzoxazole ring is the reaction of a 2-aminophenol with a carboxylic acid or its derivative under dehydrating conditions.

Scheme 1: Proposed Synthetic Pathway

Caption: Proposed synthetic route for 1-(1,3-Benzoxazol-2-yl)piperidin-4-one.

Detailed Experimental Steps (Hypothetical):

-

Step 1: Synthesis of an N-protected piperidin-4-one precursor. This could involve standard organic synthesis techniques to prepare a piperidin-4-one with a suitable activating group for the subsequent reaction.

-

Step 2: Condensation with 2-aminophenol. The N-protected piperidin-4-one precursor would be reacted with 2-aminophenol in a suitable solvent, such as ethanol or toluene. The reaction may require a catalyst, such as a Lewis acid, and heating to drive the condensation.

-

Step 3: Cyclization and Dehydration. The intermediate formed in the previous step would then undergo intramolecular cyclization and dehydration to form the benzoxazole ring. This is often achieved by heating in the presence of a dehydrating agent like polyphosphoric acid (PPA) or by using a high-boiling solvent to azeotropically remove water.

-

Step 4: Deprotection (if necessary). If a protecting group was used on the piperidine nitrogen, it would be removed in the final step to yield the target compound.

-

Purification. The final product would be purified using standard techniques such as column chromatography, recrystallization, or distillation under reduced pressure.

Characterization: The structure of the synthesized compound would be confirmed using the spectral methods outlined in Section 3.

Potential Biological Activities and Signaling Pathways

The benzoxazole-piperidine scaffold has been identified as a promising framework for the development of novel therapeutic agents, particularly in the field of oncology.

Anticancer Activity

Recent studies have highlighted the potential of piperidinyl-based benzoxazole derivatives as potent anticancer agents. These compounds have been shown to target key signaling pathways involved in tumor growth, angiogenesis, and metastasis.

One of the primary mechanisms of action for similar compounds is the inhibition of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met.[1][2] These kinases play crucial roles in tumor angiogenesis and cell proliferation.

Caption: Potential mechanism of action via inhibition of VEGFR-2 and c-Met signaling.

By inhibiting these kinases, 1-(1,3-Benzoxazol-2-yl)piperidin-4-one could potentially disrupt the signaling cascades that lead to tumor progression.

Other Potential Activities

Derivatives of benzoxazole and piperidine have also been reported to possess a variety of other pharmacological properties, including:

-

Anti-inflammatory activity .[3]

-

Antimicrobial activity .

Further research is required to explore the full spectrum of biological activities of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one.

Conclusion

1-(1,3-Benzoxazol-2-yl)piperidin-4-one represents a molecule of significant interest for medicinal chemists and drug discovery scientists. Its hybrid structure, combining the favorable pharmacological profiles of benzoxazole and piperidin-4-one, suggests a high potential for therapeutic applications, particularly in oncology. This technical guide provides a foundational understanding of its predicted characteristics and a framework for its synthesis and biological evaluation. Further experimental investigation is warranted to fully elucidate the physical, chemical, and biological properties of this promising compound and to explore its potential as a novel therapeutic agent.

References

An In-Depth Technical Guide to the Discovery of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one Derivatives as Potent Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a novel class of 1-(1,3-benzoxazol-2-yl)piperidin-4-one derivatives. These compounds have emerged as promising candidates in oncology research, demonstrating potent inhibitory activity against key receptor tyrosine kinases (RTKs) such as VEGFR-2 and c-Met, which are critical mediators of tumor angiogenesis, growth, and metastasis. This document details the synthetic methodologies, experimental protocols for biological assays, and quantitative data, offering a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Rationale and Design Strategy

The simultaneous inhibition of multiple signaling pathways is a promising strategy to overcome resistance and enhance therapeutic efficacy in cancer treatment. The vascular endothelial growth factor receptor-2 (VEGFR-2) and the mesenchymal-epithelial transition factor (c-Met) are two clinically validated targets in oncology.[1] Their signaling pathways are known to intersect, contributing to tumor progression and resistance to single-agent therapies.[1]

The design of the 1-(1,3-benzoxazol-2-yl)piperidin-4-one scaffold is based on a pharmacophore hybridization strategy. The benzoxazole moiety serves as a planar aromatic core, capable of forming key interactions within the ATP-binding pocket of kinases. The piperidine-4-one ring acts as a versatile linker, allowing for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. This hybrid design aims to enhance binding affinity and provide a new avenue for the development of dual VEGFR-2/c-Met inhibitors.

Synthesis of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one Derivatives

The synthesis of the target compounds is accomplished through a multi-step process, beginning with the formation of the key intermediate, 2-(piperidin-4-yl)benzo[d]oxazole. This intermediate is then coupled with various substituted aromatic and aliphatic moieties to generate a library of derivatives.

Experimental Protocols

Synthesis of 2-(piperidin-4-yl)benzo[d]oxazole (Intermediate 1)

A mixture of 2-aminophenol (1 equivalent) and piperidine-4-carboxylic acid (1 equivalent) is heated in the presence of polyphosphoric acid (PPA). The reaction mixture is refluxed, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled and neutralized with a suitable base, followed by extraction and purification to yield the desired intermediate.

General Procedure for the Synthesis of Final Derivatives (e.g., Acetamide and Ethanone series)

To a solution of 2-(piperidin-4-yl)benzo[d]oxazole (1 mmol) in acetone (15 mL) is added the appropriate substituted electrophile (e.g., 2-chloro-N-arylacetamide or 2-bromo-1-arylethanone) (1 mmol), potassium carbonate (1.5 mmol), and a catalytic amount of potassium iodide. The reaction mixture is refluxed for 4 hours. After completion, the mixture is poured into crushed ice, and the precipitated solid is filtered, washed with water, and purified by recrystallization or column chromatography to afford the final 1-(1,3-benzoxazol-2-yl)piperidin-4-one derivatives.[2]

Synthetic Workflow

Caption: Synthetic workflow for 1-(1,3-benzoxazol-2-yl)piperidin-4-one derivatives.

Biological Evaluation

The synthesized compounds were evaluated for their in vitro biological activities, including kinase inhibition and cytotoxicity against various cancer cell lines.

Experimental Protocols

In Vitro Kinase Inhibition Assay (VEGFR-2 and c-Met)

The inhibitory activity of the compounds against VEGFR-2 and c-Met kinases is determined using a luminescence-based or TR-FRET assay. Recombinant human VEGFR-2 or c-Met kinase is incubated with a specific substrate (e.g., Poly(Glu,Tyr)) and ATP in a reaction buffer. The test compounds are added at various concentrations. The amount of ATP remaining after the kinase reaction is quantified, which is inversely proportional to the kinase activity. IC50 values are calculated from the dose-response curves.[3][4] Sorafenib and Staurosporine are used as positive controls for VEGFR-2 and c-Met inhibition, respectively.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

Human cancer cell lines, such as A549 (lung) and MCF-7 (breast), are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for 48-72 hours.[5][6] Following treatment, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.[5][6] The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Biological Evaluation Workflow

Caption: Workflow for the biological evaluation of synthesized derivatives.

Quantitative Data Summary

The following tables summarize the biological activity data for selected 1-(1,3-benzoxazol-2-yl)piperidin-4-one derivatives.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Derivatives

| Compound | VEGFR-2 IC50 (µM) | c-Met IC50 (µM) |

| 5a | 0.145 | 1.382 |

| 5g | 0.970 | 0.181 |

| 5h | 0.280 | 1.885 |

| 11a | 0.160 | 0.450 |

| 11b | 0.057 | 0.210 |

| Sorafenib | 0.058 | - |

| Staurosporine | - | 0.237 |

| Data sourced from reference[1]. |

Table 2: In Vitro Cytotoxicity of Selected Derivatives against Cancer Cell Lines

| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) |

| 11a | 8.33 | 6.25 | 15.95 |

| 11b | 6.68 | 4.30 | 7.06 |

| Sorafenib | 6.32 | 4.95 | 6.57 |

| Data sourced from reference[1]. |

Signaling Pathway Inhibition

The lead compounds from this series exert their anticancer effects by inhibiting the VEGFR-2 and c-Met signaling pathways, thereby affecting downstream processes crucial for tumor cell survival and proliferation.

Caption: Inhibition of VEGFR-2 and c-Met signaling pathways by the derivatives.

Conclusion

The 1-(1,3-benzoxazol-2-yl)piperidin-4-one scaffold represents a promising new class of dual VEGFR-2 and c-Met inhibitors. The synthetic route is robust, allowing for the generation of a diverse library of analogues. Several derivatives have demonstrated potent in vitro kinase inhibition and cytotoxicity against various cancer cell lines, with compound 11b emerging as a particularly promising lead candidate.[1] Further optimization of this scaffold could lead to the development of novel and effective anticancer therapeutics. This guide provides the foundational knowledge and detailed protocols to aid researchers in the further exploration of this exciting class of compounds.

References

- 1. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. benchchem.com [benchchem.com]

- 6. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

Unlocking the Therapeutic Potential of Benzoxazoles: A Technical Guide to Key Molecular Targets

For Immediate Release

[City, State] – [Date] – The benzoxazole scaffold, a privileged heterocyclic structure, has emerged as a cornerstone in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide offers an in-depth exploration of the key therapeutic targets of benzoxazole compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising class of molecules. This document summarizes quantitative inhibitory data, details essential experimental protocols, and visualizes critical signaling pathways to accelerate the discovery and development of novel benzoxazole-based therapeutics.